2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Description
The compound 2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a heterocyclic molecule featuring a fused pyrido-triazolo-pyrimidinone core. Its structure includes a 2-methyl substituent and a 4-methylpiperazinyl group at the 7-position.
Properties
IUPAC Name |
4-methyl-11-(4-methylpiperazin-1-yl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O/c1-10-16-14-15-9-11-12(21(14)17-10)3-4-20(13(11)22)19-7-5-18(2)6-8-19/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOZOYCLWLJCASE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=N1)C(=O)N(C=C3)N4CCN(CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a pyridine derivative with a triazole moiety under specific reaction conditions. The key steps include:
Formation of the Pyridine Derivative: This step involves the reaction of a suitable aldehyde with an amine to form an imine, followed by cyclization to yield the pyridine ring.
Introduction of the Triazole Moiety: The triazole ring is introduced through a cyclization reaction involving a hydrazine derivative and a nitrile compound.
Final Cyclization: The final step involves the cyclization of the pyridine and triazole intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes must ensure the safety and reproducibility of the synthesis.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The triazolo-pyrimidine scaffold and electron-deficient pyridine ring facilitate nucleophilic substitution, particularly at positions activated by electron-withdrawing groups. Key reactions include:
For example, halogenation with phosphorus pentachloride introduces chlorine at the C-8 position, enhancing electrophilicity for subsequent couplings .
Piperazine Ring Modifications
The 4-methylpiperazine substituent undergoes functionalization via:
N-Alkylation and Acylation
Reactions with alkyl halides or acyl chlorides yield derivatives with altered solubility and bioactivity:
| Reagent | Conditions | Outcome | Application |
|---|---|---|---|
| Methyl iodide | NaH, THF, 0°C → RT | N-methylation of piperazine | Enhanced lipophilicity |
| Acetic anhydride | Pyridine, RT, 24 h | Acetylation at secondary amine | Reduced basicity |
Ring-Opening Reactions
Under acidic conditions (HCl, reflux), the piperazine ring can undergo partial cleavage, forming diamino intermediates .
Cycloaddition and Ring Expansion
The triazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles:
| Dipolarophile | Conditions | Product | Notes |
|---|---|---|---|
| Benzonitrile | CuI, DIPEA, DMF, 120°C | Fused triazolo-isoxazoline derivative | Improved kinase inhibition |
This reactivity is critical for diversifying the compound’s biological target engagement .
Oxidation and Reduction
-
Oxidation : The pyridine ring undergoes selective oxidation with mCPBA (meta-chloroperbenzoic acid) to form N-oxide derivatives, altering electronic properties.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the triazole ring to a dihydrotriazole, modulating conformational flexibility .
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Reaction | Catalytic System | Substituent Introduced | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Aryl/heteroaryl at C-2 | 60–75 |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, Et₃N | Alkyne at C-5 | 55–68 |
These reactions are pivotal for structure-activity relationship (SAR) studies .
Acid/Base-Mediated Rearrangements
Under strongly acidic conditions (H₂SO₄, 100°C), the pyrido-triazolo-pyrimidine system undergoes ring contraction to form imidazo-pyrimidines, as confirmed by XRD.
Photochemical Reactions
UV irradiation (λ = 254 nm) in methanol induces -sigmatropic shifts in the triazole ring, producing regioisomers with distinct pharmacological profiles.
Key Research Findings
-
Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) favor nucleophilic substitutions, while nonpolar solvents (toluene) enhance cycloadditions .
-
Catalytic Efficiency : Pd-based systems outperform Ni catalysts in cross-coupling reactions, with yields improving by 15–20% .
-
Stability : The compound degrades above 200°C but remains stable in aqueous buffers (pH 4–8) for >24 h.
Scientific Research Applications
2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent, particularly as a kinase inhibitor for cancer treatment.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a promising candidate for cancer therapy, as it can selectively target tumor cells.
Comparison with Similar Compounds
Pyrazolo-Triazolo-Pyrimidines
Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., compounds 6, 8 in ) replace the pyrido ring with a pyrazole ring. Isomerization studies in highlight the thermodynamic stability of pyrazolo-triazolo-pyrimidines under varying conditions, suggesting greater conformational flexibility compared to the rigid pyrido analog .
Thiazolo-Pyrimidinones
describes 2-(4-ethylpiperazin-1-yl)-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one, where a thiazole ring replaces the pyrido-triazolo system. The thiazolo core introduces sulfur, enhancing polarizability and hydrogen-bonding capacity. The ethylpiperazinyl group in this compound increases lipophilicity (logP ~1.2 estimated) compared to the methylpiperazinyl group in the target compound, which may influence blood-brain barrier penetration .
Substituent Modifications
Piperazine Derivatives
- Target Compound : 4-Methylpiperazinyl group at position 7.
- Compound: 4-Ethylpiperazinyl group. The ethyl substituent increases molecular weight (C11H8N4O vs.
Aromatic Substituents
’s 7-(2-methoxyethyl)-2-(4-methoxyphenyl) derivative features methoxy groups on both the phenyl and ethyl chains. These electron-donating groups enhance solubility (logS ≈ -4.5 predicted) compared to the target compound’s methyl group, which may reduce metabolic stability due to increased susceptibility to oxidative demethylation .
Comparative Data Table
Biological Activity
2-methyl-7-(4-methylpiperazin-1-yl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and relevant case studies.
- Molecular Formula: C14H17N7O
- Molecular Weight: 299.33 g/mol
- CAS Number: 931979-55-4
Anticancer Activity
Recent studies have highlighted the compound's promising antiproliferative effects against various cancer cell lines. For instance:
- A study evaluated a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives and found that certain compounds exhibited significant antiproliferative activities against human cancer cell lines MGC-803, HCT-116, and MCF-7. Among these derivatives, one compound (H12) showed IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7, outperforming the standard drug 5-Fluorouracil (5-Fu) in efficacy .
The mechanism by which these compounds exert their effects often involves the inhibition of key signaling pathways:
- Compound H12 was shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation of ERK1/2 and associated proteins such as c-Raf and MEK1/2. This inhibition resulted in induced apoptosis and cell cycle arrest in the G2/M phase in MGC-803 cells .
Structure-Activity Relationship (SAR)
The structure of this compound is critical for its biological activity. Variations in substituents on the piperazine ring and the pyrido-triazolo-pyrimidine scaffold can significantly affect potency and selectivity against cancer cell lines.
Case Studies
Several studies have evaluated the biological activity of similar compounds:
- Antiproliferative Studies: A series of tricyclic derivatives were synthesized and tested for their ability to inhibit α-glucosidase and exhibit anticancer properties. Compound 6h demonstrated an IC50 of 104.07 mM against α-glucosidase, indicating potential as an antidiabetic agent alongside its anticancer properties .
- Inhibition Studies: Other derivatives have shown significant inhibitory effects on tubulin polymerization and cell growth across various cancer types (e.g., MCF-7 and A549 cells), with IC50 values ranging from low nanomolar to micromolar concentrations .
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for constructing the pyrido-triazolo-pyrimidine core in this compound?
- Methodological Answer : The core can be synthesized via cyclocondensation reactions. For example, describes a fusion method using dimethylformamide (DMF) and methanol to assemble triazolo-pyrimidine derivatives. Key steps include:
- Precursor selection : Use 3-amino-4,5-dimethylpyrazole or analogous heterocyclic amines as starting materials.
- Cyclization : Heat precursors with carbonyl-containing reagents (e.g., ethyl 3-oxohexanoate) under reflux in DMF.
- Purification : Crystallize the product in ethanol and validate purity via melting point analysis and NMR spectroscopy .
Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?
- Methodological Answer :
- Experimental design : Use accelerated stability testing (e.g., ICH guidelines) with HPLC monitoring. Prepare buffers at pH 1–13 and incubate the compound at 25°C, 40°C, and 60°C.
- Degradation analysis : Track decomposition products via LC-MS and compare with controls. suggests integrating environmental-chemical property studies to assess abiotic transformations .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify substituent positions (e.g., methylpiperazinyl group).
- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (e.g., m/z 533 in ).
- X-ray crystallography : Resolve ambiguous stereochemistry, as demonstrated in for similar triazolo-pyrimidines .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity to kinase targets like PI3K or mTOR?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to simulate interactions with kinase ATP-binding pockets.
- Quantum chemical parameters : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity, as done for triazolo-pyrimidinones in .
- Validation : Cross-reference predictions with in vitro kinase inhibition assays (IC measurements) .
Q. What strategies resolve contradictions in biological activity data across different cell lines or assays?
- Methodological Answer :
- Orthogonal validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) and use siRNA knockdown to confirm target specificity.
- Metabolic stability testing : Check for cytochrome P450-mediated degradation (e.g., CYP3A4), which may explain variability (see ’s focus on biotic transformations) .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for a specific receptor subtype?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., methylpiperazinyl group) and test derivatives for binding.
- Pharmacophore mapping : Identify critical hydrogen-bonding or hydrophobic interactions using crystallographic data (e.g., ’s structural insights) .
- Data integration : Use multivariate analysis to correlate structural features with activity (e.g., IC, logP) .
Q. What experimental designs are robust for assessing the compound’s pharmacokinetic (PK) profile in preclinical models?
- Methodological Answer :
- In vivo PK studies : Administer the compound to rodents via IV and oral routes. Collect plasma samples at timed intervals and quantify via LC-MS/MS.
- Tissue distribution : Use radiolabeled analogs (e.g., C) to track biodistribution.
- Metabolite identification : Apply high-resolution MS to detect phase I/II metabolites, referencing ’s focus on biotic transformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
